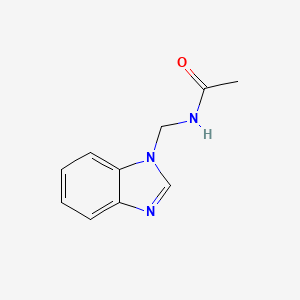

N-(1H-Benzimidazol-1-ylmethyl)acetamide

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-(benzimidazol-1-ylmethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c1-8(14)11-6-13-7-12-9-4-2-3-5-10(9)13/h2-5,7H,6H2,1H3,(H,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFKPPHQFHFJLLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCN1C=NC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Reaction Pathways for N 1h Benzimidazol 1 Ylmethyl Acetamide

Strategic Retrosynthetic Analysis of the N-(1H-Benzimidazol-1-ylmethyl)acetamide Core

Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule by mentally breaking it down into simpler, commercially available starting materials. For N-(1H-Benzimidazol-1-ylmethyl)acetamide, two primary disconnection approaches can be envisioned, focusing on the formation of the key C-N bond between the benzimidazole (B57391) ring and the acetamide (B32628) moiety.

Disconnection Approach A: This strategy involves the disconnection of the N-C bond between the N1-position of the benzimidazole ring and the methylene (B1212753) bridge. This leads to two key synthons: the benzimidazole anion and a halomethyl acetamide cation. The corresponding synthetic equivalents would be benzimidazole and a haloacetamide derivative, such as N-(chloromethyl)acetamide or N-(bromomethyl)acetamide.

Disconnection Approach B: An alternative disconnection can be made at the N-C bond of the amide group. This approach suggests an amide bond formation as the key step, starting from 1-(aminomethyl)-1H-benzimidazole and an acetylating agent like acetyl chloride or acetic anhydride.

A third, less common, disconnection involves breaking the C-N bond within the imidazole (B134444) ring, which would lead back to a substituted o-phenylenediamine (B120857) and a derivative of glycine (B1666218) amide. However, the first two approaches are generally more convergent and efficient.

| Disconnection | Key Bond Cleaved | Synthons | Synthetic Equivalents |

| Approach A | Benzimidazole (N1) - Methylene | Benzimidazole anion, Acetamidomethyl cation | Benzimidazole, N-(halomethyl)acetamide |

| Approach B | Methylene - Amide (N) | 1-(Aminomethyl)benzimidazole cation, Acetyl anion | 1-(Aminomethyl)benzimidazole, Acetyl chloride/Acetic anhydride |

Classical and Modern Synthetic Protocols for the Benzimidazole-Acetamide Linkage

The formation of the benzimidazole-acetamide linkage is the cornerstone of synthesizing N-(1H-Benzimidazol-1-ylmethyl)acetamide. Both classical multi-step reactions and modern one-pot syntheses have been developed to achieve this transformation.

Multi-step Reaction Cascades and Intermediate Characterization

A common and reliable method for the synthesis of N-(1H-Benzimidazol-1-ylmethyl)acetamide involves a multi-step sequence. A typical pathway begins with the preparation of a suitable N-substituted benzimidazole precursor, which is then reacted to introduce the acetamide functionality.

One such cascade starts with the synthesis of 1-(chloromethyl)-1H-benzimidazole. This intermediate is typically prepared by reacting benzimidazole with formaldehyde (B43269) and thionyl chloride or by the reaction of o-phenylenediamine with chloroacetic acid. nih.govnih.gov The resulting 1-(chloromethyl)-1H-benzimidazole is a key electrophilic intermediate.

The subsequent step involves the nucleophilic substitution of the chlorine atom by an appropriate nucleophile to introduce the acetamide group. Reaction of 1-(chloromethyl)-1H-benzimidazole with acetamide in the presence of a base like potassium carbonate in a suitable solvent such as DMF or acetone (B3395972) yields the target molecule, N-(1H-Benzimidazol-1-ylmethyl)acetamide.

Intermediate Characterization:

The characterization of intermediates is crucial for confirming the success of each synthetic step.

1-(Chloromethyl)-1H-benzimidazole: This intermediate can be characterized by various spectroscopic techniques.

¹H NMR: The spectrum would typically show characteristic peaks for the aromatic protons of the benzimidazole ring, a singlet for the N-CH₂-Cl protons, and a signal for the C2-H proton of the imidazole ring.

IR Spectroscopy: Key vibrational bands would include C-H stretching for the aromatic and methylene groups, C=N stretching of the imidazole ring, and a characteristic C-Cl stretching frequency.

Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to its molecular weight.

Exploration of Diverse Precursor Compounds and Reactant Optimization

The synthesis of N-(1H-Benzimidazol-1-ylmethyl)acetamide can be achieved using a variety of precursor compounds, and the optimization of reactants is key to maximizing yield and purity.

A primary synthetic route involves the N-alkylation of benzimidazole. This reaction is highly dependent on the nature of the alkylating agent and the reaction conditions. The use of N-(halomethyl)acetamide derivatives is a direct approach. The reactivity of the halogen in these precursors follows the order I > Br > Cl. While iodo- and bromo-acetamides are more reactive, chloroacetamide derivatives are often used due to their lower cost and greater stability.

Another set of precursors involves the use of N-(hydroxymethyl)acetamide. This can be reacted with benzimidazole under acidic conditions, where the hydroxyl group is protonated to form a good leaving group (water), facilitating the nucleophilic attack by the benzimidazole nitrogen. The preparation of N-(hydroxymethyl)acetamide itself can be achieved by the reaction of acetamide with formaldehyde in the presence of a base like potassium carbonate.

Reactant Optimization:

The optimization of reaction conditions is critical for an efficient synthesis. Key parameters to consider include:

Base: In the N-alkylation of benzimidazole with haloacetamides, the choice of base is crucial. Strong bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) are commonly used to deprotonate the benzimidazole, thereby increasing its nucleophilicity. The concentration and type of base can influence the reaction rate and the formation of byproducts.

Solvent: The solvent plays a significant role in dissolving the reactants and influencing the reaction rate. Polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (B52724), and acetone are often employed for N-alkylation reactions.

Temperature: The reaction temperature affects the rate of reaction. While higher temperatures can accelerate the reaction, they can also lead to the formation of undesired side products. The optimal temperature is typically determined empirically for each specific set of reactants and conditions.

Reactant Stoichiometry: The molar ratio of the reactants can impact the yield and selectivity of the reaction. For instance, using a slight excess of the alkylating agent can help drive the reaction to completion, but a large excess may lead to di-alkylation or other side reactions.

| Precursor 1 | Precursor 2 | Conditions | Product |

| Benzimidazole | N-(Chloromethyl)acetamide | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | N-(1H-Benzimidazol-1-ylmethyl)acetamide |

| Benzimidazole | N-(Hydroxymethyl)acetamide | Acid catalyst, Heat | N-(1H-Benzimidazol-1-ylmethyl)acetamide |

| 1-(Chloromethyl)-1H-benzimidazole | Acetamide | Base (e.g., NaH), Solvent (e.g., THF) | N-(1H-Benzimidazol-1-ylmethyl)acetamide |

Principles of Green Chemistry in the Synthesis of N-(1H-Benzimidazol-1-ylmethyl)acetamide Analogues

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. beilstein-journals.orgresearchgate.net These principles are increasingly being applied to the synthesis of benzimidazole derivatives to create more environmentally benign and efficient methods.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. researchgate.netnih.gov The application of microwave irradiation to the synthesis of N-substituted benzimidazoles has been reported to be highly effective. researchgate.net

In the context of N-(1H-Benzimidazol-1-ylmethyl)acetamide synthesis, microwave heating can be applied to the N-alkylation of benzimidazole with N-(halomethyl)acetamide. The use of microwave irradiation can significantly reduce the reaction time from hours to minutes, while often providing higher yields of the desired product. This rapid and efficient heating can minimize the formation of byproducts that may occur with prolonged heating in conventional methods.

Solvent-Free and Catalytic Approaches

Solvent-free reactions, or solid-state reactions, are a cornerstone of green chemistry as they eliminate the need for volatile and often hazardous organic solvents. umich.edu These reactions are typically carried out by grinding the reactants together, sometimes with a solid catalyst, and heating the mixture.

The synthesis of benzimidazole derivatives has been successfully achieved under solvent-free conditions. umich.edu For instance, the condensation of o-phenylenediamine with various aldehydes or carboxylic acids can be performed by simple heating of the neat reactants, often resulting in high yields of the corresponding benzimidazoles with minimal waste.

Catalytic approaches also play a crucial role in the green synthesis of benzimidazoles. The use of solid acid catalysts, such as zeolites or clays, can facilitate the cyclization reaction to form the benzimidazole ring under milder conditions and can often be recycled and reused, reducing waste and cost. For the N-alkylation step, phase-transfer catalysts can be employed to facilitate the reaction between the aqueous and organic phases, thereby avoiding the need for a homogeneous solvent system.

Mechanism of Formation of the N-(1H-Benzimidazol-1-ylmethyl)acetamide Moiety

The formation of the N-(1H-Benzimidazol-1-ylmethyl)acetamide moiety is primarily achieved through the N-alkylation of the benzimidazole ring. The most plausible and widely employed mechanism for this transformation is a nucleophilic substitution reaction.

The reaction is initiated by the deprotonation of the N-H bond of the benzimidazole ring by a suitable base. This abstraction of a proton generates a benzimidazolide (B1237168) anion, which is a potent nucleophile. The choice of base is critical and can range from inorganic bases like potassium carbonate (K₂CO₃) and sodium hydride (NaH) to organic bases such as triethylamine (B128534) (Et₃N). nih.govrsc.org The use of phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide, can also facilitate this step, particularly in biphasic reaction systems. arabjchem.org

The subsequent step involves the nucleophilic attack of the benzimidazolide anion on the electrophilic carbon atom of an appropriate alkylating agent. For the synthesis of N-(1H-Benzimidazol-1-ylmethyl)acetamide, the ideal alkylating agent would be N-(chloromethyl)acetamide. The lone pair of electrons on the nitrogen of the benzimidazolide anion attacks the carbon atom bearing the chlorine atom, leading to the displacement of the chloride leaving group and the formation of the desired C-N bond.

An alternative two-step approach involves the initial reaction of benzimidazole with an excess of a dihalomethane, such as dichloromethane, under basic conditions to form 1-(chloromethyl)-1H-benzimidazole. This intermediate can then be reacted with acetamide in the presence of a base to yield the final product.

The general mechanism can be summarized as follows:

Step 1: Deprotonation Benzimidazole + Base ⇌ Benzimidazolide anion + [Base-H]⁺

Step 2: Nucleophilic Substitution Benzimidazolide anion + N-(chloromethyl)acetamide → N-(1H-Benzimidazol-1-ylmethyl)acetamide + Cl⁻

The reaction conditions, including the choice of solvent, temperature, and stoichiometry of the reactants, play a crucial role in the efficiency of this mechanism. Solvents commonly employed for this reaction include polar aprotic solvents like dimethylformamide (DMF), acetonitrile (MeCN), and acetone, which can effectively solvate the ions involved in the reaction. ichem.md

Yield Optimization and Scalability Considerations in Laboratory Synthesis

Optimizing the yield and ensuring the scalability of the synthesis of N-(1H-Benzimidazol-1-ylmethyl)acetamide are paramount for its practical application in both academic and industrial settings. Several factors can be systematically varied to achieve these goals.

Reaction Conditions Optimization:

A systematic study of reaction parameters is essential for maximizing the yield. This includes the screening of different bases, solvents, reaction temperatures, and reaction times. For instance, stronger bases like sodium hydride might lead to faster reaction rates but could also promote side reactions, whereas milder bases like potassium carbonate may offer better selectivity. arabjchem.orgichem.md Microwave-assisted synthesis has emerged as a powerful tool for accelerating reaction times and often improving yields in the synthesis of N-substituted benzimidazoles. rsc.org

The table below summarizes the effect of different reaction parameters on the synthesis of N-substituted benzimidazoles, which can be extrapolated for the optimization of N-(1H-Benzimidazol-1-ylmethyl)acetamide synthesis.

| Parameter | Variation | Expected Outcome on Yield | Rationale |

| Base | K₂CO₃, Cs₂CO₃, NaH, Et₃N | Varies | The strength and solubility of the base affect the rate of deprotonation and potential side reactions. |

| Solvent | DMF, MeCN, Acetone, THF | Varies | The polarity and boiling point of the solvent influence the solubility of reactants and the reaction rate. |

| Temperature | Room Temperature to Reflux | Generally increases with temperature | Higher temperatures increase reaction kinetics but can also lead to decomposition or side products. |

| Alkylating Agent | N-(chloromethyl)acetamide vs. N-(bromomethyl)acetamide | Bromo derivative may be more reactive | The nature of the leaving group (Cl vs. Br) affects the rate of nucleophilic substitution. |

| Catalyst | Phase-transfer catalyst (e.g., TBAB) | Can increase yield in biphasic systems | Facilitates the transfer of the benzimidazolide anion to the organic phase. |

Scalability Considerations:

Transitioning a laboratory-scale synthesis to a larger, preparative scale introduces several challenges that need to be addressed.

Reagent Cost and Availability: For large-scale synthesis, the cost and commercial availability of the starting materials, particularly the alkylating agent, become significant factors.

Reaction Exothermicity: The N-alkylation reaction can be exothermic. On a larger scale, efficient heat dissipation is crucial to prevent runaway reactions and ensure safety. This may require the use of jacketed reactors and controlled addition of reagents.

Work-up and Purification: The purification method used in the laboratory, such as column chromatography, may not be practical for large-scale production. Alternative purification techniques like recrystallization or distillation (if applicable) should be developed. The choice of solvent for these processes is also critical from an environmental and safety perspective.

Green Chemistry Principles: Employing principles of green chemistry, such as using less hazardous solvents, minimizing waste, and using catalytic rather than stoichiometric reagents, is an important consideration for scalable and sustainable synthesis. umich.edu One-pot synthesis methods, where multiple reaction steps are carried out in the same reactor without isolating intermediates, can significantly improve the efficiency and reduce the environmental impact of the process. arabjchem.org

The development of robust and scalable synthetic routes is often an iterative process, requiring careful optimization of each step to ensure high yield, purity, and cost-effectiveness.

Comprehensive Spectroscopic and Structural Elucidation of N 1h Benzimidazol 1 Ylmethyl Acetamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds by mapping the carbon and proton framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis for Chemical Shift and Coupling Constant Determination

The ¹H NMR spectrum of N-(1H-Benzimidazol-1-ylmethyl)acetamide provides characteristic signals that can be assigned to each proton in the molecule. The acetamide (B32628) group presents a sharp singlet for the methyl (CH₃) protons, typically observed in the upfield region. The methylene (B1212753) (CH₂) bridge protons, being positioned between two nitrogen atoms, are deshielded and appear as a singlet further downfield. The benzimidazole (B57391) ring system shows distinct signals: a singlet for the proton at the C2 position and a set of multiplets for the four protons on the fused benzene (B151609) ring (C4-H, C5-H, C6-H, and C7-H). The amide proton (NH) typically appears as a broad singlet.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Multiplicities (Predicted values based on analogous structures found in literature. Solvent: DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| CH₃ (acetyl) | ~ 2.05 | Singlet |

| CH₂ (methylene bridge) | ~ 5.80 | Singlet |

| C5-H / C6-H | ~ 7.20 - 7.35 | Multiplet |

| C4-H / C7-H | ~ 7.65 - 7.75 | Multiplet |

| C2-H | ~ 8.20 | Singlet |

| NH (amide) | ~ 8.60 | Broad Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis for Carbon Framework Assignment

The ¹³C NMR spectrum complements the ¹H NMR data by providing signals for each unique carbon atom in the molecule. researchgate.net The spectrum is expected to show ten distinct signals corresponding to the ten carbon atoms of N-(1H-Benzimidazol-1-ylmethyl)acetamide. The assignments are based on typical chemical shifts for similar functional groups and structures. rsc.orgchemicalbook.com The carbonyl carbon of the amide group appears significantly downfield, while the methyl carbon is found in the upfield region.

Table 2: Predicted ¹³C NMR Chemical Shift (δ) Assignments (Predicted values based on analogous structures found in literature. Solvent: DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| CH₃ (acetyl) | ~ 23.0 |

| CH₂ (methylene bridge) | ~ 46.5 |

| C5 / C6 | ~ 122.0 - 123.0 |

| C4 / C7 | ~ 111.0 / 120.0 |

| C3a / C7a | ~ 134.0 / 143.0 |

| C2 | ~ 144.5 |

| C=O (amide) | ~ 169.5 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the signals from ¹H and ¹³C NMR and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between adjacent protons. Key correlations would be observed among the aromatic protons (H4, H5, H6, H7), confirming their positions on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons. It would definitively link the proton signals for the methyl, methylene, and aromatic C-H groups to their corresponding carbon signals in the ¹³C spectrum. uni.lu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. uni.lu Expected key correlations would include the methylene (CH₂) protons to the C2 and C7a carbons of the benzimidazole ring, as well as to the amide carbonyl carbon. This confirms the connectivity of the entire molecular backbone. The acetyl methyl protons would also show a correlation to the amide carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. A NOESY spectrum could show correlations between the methylene bridge protons and the C2-H and C7-H protons of the benzimidazole ring, providing insight into the molecule's preferred conformation.

Advanced Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the parent molecule and its fragments, confirming the molecular weight and offering structural clues. The molecular formula of N-(1H-Benzimidazol-1-ylmethyl)acetamide is C₁₀H₁₁N₃O, with a monoisotopic mass of approximately 189.1 Da.

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak ([M]⁺•) at m/z = 189. The fragmentation pattern would likely proceed through several key pathways:

Alpha-cleavage: Cleavage of the N-CH₂ bond is a probable fragmentation pathway. This would lead to the formation of a stable benzimidazolyl-methyl cation at m/z 131.

Fragment of Benzimidazole: Loss of the entire acetamide side chain could lead to a fragment corresponding to the benzimidazole cation at m/z 118 or a related fragment at m/z 117. nist.gov

Loss of Acetyl Group: Cleavage of the amide bond could result in the loss of a neutral ketene (B1206846) molecule (CH₂=C=O) or an acetyl radical, leading to other characteristic fragments.

Table 3: Predicted Key Fragments in the Mass Spectrum

| m/z | Predicted Fragment Identity |

| 189 | [C₁₀H₁₁N₃O]⁺• (Molecular Ion) |

| 131 | [C₈H₇N₂]⁺ (Benzimidazol-1-ylmethyl cation) |

| 118 | [C₇H₆N₂]⁺• (Benzimidazole radical cation) |

| 91 | [C₆H₅N]⁺• (Loss of HCN from benzimidazole fragment) |

| 43 | [CH₃CO]⁺ (Acetyl cation) |

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. nist.gov The FTIR spectrum of N-(1H-Benzimidazol-1-ylmethyl)acetamide is expected to display several characteristic absorption bands.

Table 4: Characteristic FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~ 3280 | N-H Stretch | Amide |

| ~ 3100-3000 | C-H Stretch | Aromatic |

| ~ 2950 | C-H Stretch | Aliphatic (CH₃) |

| ~ 1660 | C=O Stretch (Amide I) | Amide |

| ~ 1615, 1495, 1455 | C=C and C=N Stretch | Benzimidazole Ring |

| ~ 1550 | N-H Bend (Amide II) | Amide |

| ~ 1250 | C-N Stretch | Aryl-N, Amide |

| ~ 745 | C-H Bend (out-of-plane) | o-disubstituted benzene |

The presence of a strong absorption band around 1660 cm⁻¹ is indicative of the amide carbonyl group (Amide I band). mdpi.com The band around 3280 cm⁻¹ corresponds to the N-H stretching vibration of the secondary amide. researchgate.net Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below this value. The region from 1615-1450 cm⁻¹ contains characteristic stretching vibrations of the C=C and C=N bonds within the benzimidazole ring system. nist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of N-(1H-Benzimidazol-1-ylmethyl)acetamide is primarily determined by the benzimidazole chromophore. Molecules with conjugated π systems, such as benzimidazole, typically exhibit strong absorption in the UV region due to π → π* transitions. researchgate.net

The spectrum of the parent 1H-Benzimidazole shows characteristic absorption maxima around 243, 249, 272, and 278 nm in ethanol. nist.gov N-alkylation of the benzimidazole ring is known to cause a bathochromic (red) shift in the absorption bands. For instance, N-Butyl-1H-benzimidazole displays peaks at 248 nm and 295 nm. semanticscholar.org Therefore, N-(1H-Benzimidazol-1-ylmethyl)acetamide is expected to exhibit similar electronic transitions.

Table 5: Predicted UV-Vis Absorption Maxima and Electronic Transitions (Predicted values based on analogous structures. Solvent: Ethanol/Methanol)

| Predicted λₘₐₓ (nm) | Type of Electronic Transition | Chromophore |

| ~ 250 | π → π | Benzimidazole Ring |

| ~ 285 - 295 | π → π | Benzimidazole Ring |

These transitions correspond to the promotion of an electron from a π bonding orbital (the Highest Occupied Molecular Orbital, HOMO) to a π* antibonding orbital (the Lowest Unoccupied Molecular Orbital, LUMO).

Based on a comprehensive search of available scientific literature, the specific X-ray crystallographic data for the compound N-(1H-Benzimidazol-1-ylmethyl)acetamide is not publicly available. While crystallographic studies have been conducted on structurally related benzimidazole derivatives, the precise solid-state molecular architecture and supramolecular interactions for the target molecule have not been reported in the accessible literature.

Therefore, it is not possible to provide the detailed analysis, including data tables on crystal data, bond lengths, bond angles, and hydrogen bonding, as requested in the specified outline. The generation of scientifically accurate content for the section "3.5. X-ray Crystallography for Precise Solid-State Molecular Architecture and Supramolecular Interactions" is contingent on the availability of experimental single-crystal X-ray diffraction data, which does not appear to exist for this specific compound in the public domain.

For context, published research on similar compounds includes:

(1H-Benzimidazol-1-yl)methanol: In this related molecule, the crystal structure reveals that the benzimidazole ring is essentially planar. nih.govresearchgate.net The molecules are linked into zigzag chains in the crystal lattice through intermolecular O-H···N hydrogen bonds. nih.govresearchgate.net These chains are further organized into sheets by weak C-H···O hydrogen bonds. nih.govresearchgate.net

2-[(1H-benzimidazol-1-yl)methyl]benzoic acid: The crystal structure of this compound shows the benzimidazole and benzene rings are significantly twisted relative to each other, with a dihedral angle of 78.04(10)°. nih.gov The supramolecular structure is defined by O-H···N and C-H···O hydrogen bonds, as well as C-H···π and π–π stacking interactions. nih.gov

Computational and Theoretical Investigations of N 1h Benzimidazol 1 Ylmethyl Acetamide

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in characterizing the intrinsic properties of a molecule from first principles.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and geometry of molecules. For benzimidazole (B57391) derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to determine the most stable three-dimensional arrangement of atoms. nih.govsemanticscholar.org These calculations optimize the molecular geometry to a minimum energy state, providing data on bond lengths, bond angles, and dihedral angles. nih.gov

The optimized parameters from DFT calculations for benzimidazole-based structures show excellent agreement with experimental data obtained from X-ray diffraction. nih.gov For instance, the C-N bond lengths within the imidazole (B134444) ring are typically calculated to be around 1.38 Å. nih.govsemanticscholar.org

Conformational analysis, also performed using DFT, explores the different spatial orientations (conformers) of the molecule that can arise from rotation around its single bonds, such as the bond connecting the acetamide (B32628) group to the benzimidazole ring. scielo.br This analysis is crucial as the molecule's conformation can significantly influence its interaction with biological targets. Studies on related tertiary amides reveal that a hindered rotation around the C-N amide bond can lead to distinct and stable E/Z rotamers. scielo.br

Table 1: Representative Calculated Molecular Geometry Parameters for a Benzimidazole Core

| Parameter | Bond | Typical Calculated Value (Å) |

|---|---|---|

| Bond Length | C1-N26 | 1.386 |

| C2-N27 | 1.387 | |

| C1-C6 | 1.405 | |

| C4-C5 | 1.391 |

Data sourced from theoretical calculations on related benzimidazole structures. nih.govsemanticscholar.org

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. youtube.comresearchgate.net For benzimidazole derivatives, the HOMO is often located over the benzimidazole ring system. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. nih.gov A small energy gap suggests that the molecule is more reactive and can be easily polarized, indicating a higher potential for charge transfer within the molecule. nih.govresearchgate.net DFT calculations are the standard method for computing the energies of these orbitals and the corresponding energy gap. nih.govsemanticscholar.org Analysis of related structures shows that substituent groups can significantly alter the HOMO and LUMO energy levels, thereby tuning the molecule's electronic properties and reactivity. semanticscholar.org

Table 2: Representative Frontier Orbital Energies for Benzimidazole Derivatives

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -5.5 to -6.2 |

| ELUMO | -0.1 to -0.5 |

| Energy Gap (ΔE) | ~5.0 to 5.8 |

Values are typical ranges observed in theoretical studies of various benzimidazole compounds. researchgate.netresearchgate.net

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution on a molecule's surface. It helps in predicting how a molecule will interact with other species, particularly in identifying sites for electrophilic and nucleophilic attack. nih.govnih.gov The MEP map uses a color scale where red indicates regions of high electron density (negative electrostatic potential), which are susceptible to electrophilic attack, and blue indicates regions of low electron density (positive electrostatic potential), which are prone to nucleophilic attack. researchgate.net

For benzimidazole derivatives, MEP analyses typically show the most negative potential (red) around the nitrogen atoms of the imidazole ring and the oxygen atom of the acetamide group, identifying them as primary sites for hydrogen bonding and interactions with electrophiles. nih.govnih.govnih.gov The hydrogen atoms, particularly the one on the amide nitrogen, and parts of the benzimidazole ring often show a positive potential (blue or green), indicating their role as potential hydrogen bond donors. nih.gov

Quantum chemical calculations are widely used to predict spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. researchgate.net Theoretical calculations of Infrared (IR) spectra can help in the assignment of vibrational frequencies to specific bond stretches, bends, and torsions within the molecule. nih.govresearchgate.net DFT methods are commonly used for these predictions, though the calculated frequencies are often systematically scaled to improve agreement with experimental results. researchgate.net

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach in conjunction with DFT. nih.govunn.edu.ng These theoretical predictions are instrumental in assigning the complex NMR spectra of benzimidazole derivatives, especially in cases where tautomerism or conformational isomers exist. nih.gov Machine learning algorithms trained on DFT-calculated and experimental data are also emerging as powerful tools for accurately predicting ¹H NMR chemical shifts. mdpi.comnih.gov

Table 3: Comparison of Key Experimental and Calculated Vibrational Frequencies (cm⁻¹) for Benzimidazole-Related Structures

| Vibrational Mode | Functional Group | Experimental Range | Calculated Range (Scaled) |

|---|---|---|---|

| N-H Stretch | Amide | ~3300-3400 | ~3350-3450 |

| C-H Stretch | Aromatic | ~3000-3100 | ~3050-3150 |

| C=O Stretch | Amide | ~1650-1680 | ~1660-1690 |

| C=N Stretch | Imidazole | ~1400-1450 | ~1410-1460 |

Data compiled from general findings in spectroscopic studies of benzimidazole derivatives. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Ligand-Target Interactions

Molecular Dynamics (MD) simulations are computational methods that model the physical movement of atoms and molecules over time. For N-(1H-Benzimidazol-1-ylmethyl)acetamide, MD simulations can provide critical insights into its dynamic behavior and the stability of its interactions with biological macromolecules, such as enzymes or receptors. nih.govnih.gov

Starting from a docked pose obtained from molecular docking, an MD simulation runs for a specific period (e.g., 100 nanoseconds) to observe the ligand-protein complex in a simulated physiological environment. nih.gov Key metrics such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are analyzed. A stable RMSD value for the ligand and protein over the simulation time suggests that the complex is stable and the ligand remains securely in the binding pocket. ajchem-a.com RMSF analysis identifies which parts of the protein are flexible and which are stable upon ligand binding. ajchem-a.com These simulations are essential for validating docking results and understanding the nature of the stable binding interactions. nih.govresearchgate.net

Molecular Docking Studies for Predictive Binding to Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme to form a stable complex. researchgate.net This method is widely used to screen virtual libraries of compounds and to understand the molecular basis of a ligand's biological activity. For N-(1H-Benzimidazol-1-ylmethyl)acetamide, docking studies can predict its binding affinity and interaction patterns with various protein targets.

The process involves placing the ligand into the active site of a protein and calculating a "docking score" or binding energy, typically in kcal/mol, which estimates the binding affinity. nih.gov Lower binding energies indicate a more favorable and stable interaction. Docking results also reveal the specific types of interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the protein's active site. nih.govnih.gov For instance, studies on similar benzimidazole derivatives have shown key interactions with residues like Lys101 and Tyr181 in the HIV-RT protein. nih.gov Such studies are crucial for structure-based drug design and for identifying promising candidates for further experimental testing. nih.govresearchgate.netnih.gov

Table 4: Example of Molecular Docking Results for a Benzimidazole Derivative

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Candida CYP51 | -8.5 to -9.5 | TYR132, HIS377 | Hydrogen Bond, Pi-Alkyl |

| HIV Reverse Transcriptase | -7.0 to -8.8 | LYS101, TYR181, TRP229 | Hydrophilic, Hydrophobic |

| E. coli MetAP | -6.5 to -7.5 | HIS171, ASP97 | Hydrogen Bond, Metal-Coordination |

This table presents typical results from docking studies of various benzimidazole derivatives against common biological targets and is for illustrative purposes. nih.govnih.govresearchgate.netnih.gov

Non-covalent Interaction (NCI) Analysis and Topological Methods

Non-covalent interactions (NCIs) play a pivotal role in determining the three-dimensional structure, stability, and molecular recognition processes of chemical and biological systems. Computational methods such as Non-covalent Interaction (NCI) analysis and the Quantum Theory of Atoms in Molecules (QTAIM) have become indispensable tools for the visualization and characterization of these weak interactions. While specific studies on N-(1H-Benzimidazol-1-ylmethyl)acetamide are not extensively available, the application of these methods to closely related benzimidazole derivatives provides significant insights into the expected non-covalent interactions within this molecule. nih.govnih.govnih.gov

NCI analysis is a powerful technique based on the electron density (ρ) and its derivatives, particularly the reduced density gradient (s). chemtools.orgwikipedia.org This method allows for the visualization of non-covalent interactions in real space, distinguishing between stabilizing interactions like hydrogen bonds and van der Waals forces, and destabilizing steric clashes. chemtools.orgnih.gov The resulting visualization typically uses isosurfaces, where the color-coding indicates the nature and strength of the interaction.

Topological analysis, based on QTAIM, examines the properties of the electron density at bond critical points (BCPs). nih.govresearcher.life The presence of a BCP between two atoms is an indicator of an interaction. The values of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP provide quantitative information about the strength and nature of the bond. nih.govresearchgate.net

A primary interaction expected is the formation of intermolecular hydrogen bonds. For instance, in the crystal structure of (1H-Benzimidazol-1-yl)methanol, molecules are linked by O—H⋯N hydrogen bonds into zigzag chains. nih.govresearchgate.net Similarly, for N-(1H-Benzimidazol-1-ylmethyl)acetamide, the amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygen and the non-protonated nitrogen of the benzimidazole ring can act as acceptors.

Furthermore, C—H⋯O and C—H⋯π interactions are commonly observed in benzimidazole derivatives. nih.gov The methylene (B1212753) bridge and the aromatic rings of N-(1H-Benzimidazol-1-ylmethyl)acetamide provide ample opportunity for such interactions. π–π stacking interactions between the benzimidazole rings of adjacent molecules are also expected to contribute to the stability of the crystal lattice. nih.gov

The table below summarizes the key topological parameters from QTAIM analysis that are typically used to characterize non-covalent interactions, along with the expected interactions in N-(1H-Benzimidazol-1-ylmethyl)acetamide based on studies of similar compounds. nih.govresearchgate.net

Mechanistic Investigations of N 1h Benzimidazol 1 Ylmethyl Acetamide S Biological Activity Excluding Clinical Human Trials

Enzyme Inhibition Studies and Mechanistic Insights

Benzimidazole (B57391) derivatives are recognized for their capacity to inhibit various enzymes, a key factor in their therapeutic potential. This inhibition is often the result of the molecule's specific structural features, which allow it to fit into the active sites of enzymes, blocking their normal function.

Research has identified several key enzymes that are targeted by benzimidazole-containing compounds. These interactions are crucial to their biological effects.

Lanosterol (B1674476) 14α-demethylase (CYP51): This enzyme is a critical component in the biosynthesis of ergosterol (B1671047) in fungi and cholesterol in mammals. nih.gov Azole compounds, including benzimidazoles, effectively inhibit the fungal CYP51 enzyme by coordinating with the heme iron in the active site, thereby disrupting sterol production and arresting fungal growth. nih.govnih.gov This mechanism is a cornerstone of the antifungal activity of many azole drugs. nih.gov While potent against fungal CYP51, many of these compounds show significantly lower affinity for the human ortholog, providing a degree of selectivity. nih.gov

tRNA Methyltransferase: This class of enzymes is involved in the post-transcriptional modification of transfer RNA (tRNA), which is essential for protein synthesis. Inhibition of tRNA methyltransferases like METTL1 or tRNA (Guanine37-N1)-methyltransferase (TrmD) has emerged as a novel antimicrobial and anticancer strategy. researchgate.netstormtherapeutics.com Certain benzimidazole derivatives have been shown to be effective inhibitors of these enzymes, leading to impaired cell proliferation and growth. researchgate.netstormtherapeutics.com Docking studies suggest that these compounds bind effectively to the active site of TrmD. researchgate.net

Cyclooxygenase (COX): Benzimidazole derivatives have been noted to interact with enzymes involved in inflammatory pathways, such as cyclooxygenases (COX). nih.gov

Other Enzymes: The benzimidazole nucleus has been incorporated into inhibitors for a variety of other enzymes, including histone deacetylases (HDACs), highlighting the versatility of this chemical scaffold in drug design. nih.gov

The potency of enzyme inhibition is quantified by parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). Studies on various benzimidazole derivatives have established their inhibitory potential against several targets. For instance, a benzimidazole carboxamide derivative, compound 7n , was found to inhibit tubulin polymerization with an IC50 value of 5.05 µM. nih.gov In studies on lanosterol 14α-demethylase, various azole fungicides and antimycotics demonstrated IC50 values in the low micromolar to nanomolar range against the Candida albicans enzyme. nih.gov Furthermore, benzimidazole-based ligands have shown high affinity for the Angiotensin II type 2 (AT2) receptor, with Ki values as low as 4.0 nM. diva-portal.org

Table 1: Inhibitory Activity of Selected Benzimidazole Derivatives

| Compound/Class | Target | Parameter | Value | Reference |

|---|---|---|---|---|

| Benzimidazole derivative 7n | Tubulin Polymerization | IC50 | 5.05 µM | nih.gov |

| Azole Antimycotics | C. albicans CYP51 | IC50 | 0.039 - 0.30 µM | nih.gov |

| Miconazole | Human CYP51 | IC50 | 0.057 µM | nih.gov |

| 2-isopropyl-benzimidazole derivative | AT2 Receptor | Ki | 4.0 nM | diva-portal.org |

| 2-tert-butyl-benzimidazole derivative | AT2 Receptor | Ki | 5.3 nM | diva-portal.org |

This table is interactive. Click on the headers to sort the data.

Receptor Binding Assays and Ligand Selectivity Profiling

The ability of a compound to selectively bind to a specific receptor is a critical determinant of its pharmacological profile. Benzimidazole derivatives have been profiled for their binding affinity and selectivity against various receptors.

Notably, 2-alkyl substituted benzimidazoles have been identified as a new class of selective ligands for the Angiotensin II type 2 (AT2) receptor, a G-protein coupled receptor. diva-portal.org These compounds, featuring small bulky groups at the 2-position of the benzimidazole ring, exhibit high affinity and selectivity for the AT2 receptor over the AT1 receptor. diva-portal.org Computational methods like alchemical receptor hopping and swapping free energy calculations are being developed to predict and analyze the binding selectivity of ligands for different receptors, which can aid in the rational design of more selective drugs. nih.govarxiv.org In silico docking studies have also been used to predict the binding interactions of benzimidazole scaffolds with receptors like the Plasmodium falciparum adenylosuccinate lyase, a potential antimalarial drug target. nih.gov

Modulation of Cellular Pathways in In Vitro Models (e.g., apoptosis, cell cycle, gene expression)

By interacting with key enzymes and receptors, benzimidazole derivatives can modulate various cellular signaling pathways, influencing cell fate and function.

Cell Cycle Arrest and Apoptosis: A significant mechanism underlying the anticancer activity of some benzimidazoles is their ability to interfere with the cell cycle. For example, certain derivatives have been shown to cause cell cycle arrest in the G2/M phase. nih.gov This disruption of mitosis often leads to the induction of apoptosis, or programmed cell death, in cancer cells. nih.gov The modulation of tubulin polymerization is a key event that triggers these effects. nih.govmdpi.com

Gene Expression: As inhibitors of enzymes like histone deacetylases (HDACs) and tRNA methyltransferases, benzimidazole compounds can influence gene expression. stormtherapeutics.comnih.gov HDAC inhibitors can alter chromatin structure, leading to changes in the transcription of various genes, including those involved in cell cycle control and apoptosis. nih.gov Similarly, inhibiting tRNA methylation can affect the stability of specific tRNAs, leading to impaired translation of proteins crucial for cell proliferation and survival. stormtherapeutics.com

Antimicrobial Mechanisms of Action (e.g., tubulin polymerization inhibition, DNA/RNA synthesis interference, membrane disruption)

The benzimidazole scaffold is the basis for numerous antimicrobial agents, and their efficacy stems from several distinct mechanisms of action.

Tubulin Polymerization Inhibition: A primary mechanism, particularly for antifungal and anthelmintic benzimidazoles, is the inhibition of tubulin polymerization. nih.govnih.gov These compounds bind to β-tubulin, preventing the formation of microtubules, which are essential for cell division, motility, and intracellular transport. nih.gov Molecular docking studies suggest that these compounds occupy the colchicine (B1669291) binding site on tubulin. nih.gov This disruption of the cytoskeleton is detrimental to the pathogen. researchgate.netmdpi.com

Inhibition of Nucleic Acid Synthesis: Some benzimidazole derivatives can interfere with the synthesis of DNA and RNA. The mechanism can involve the inhibition of enzymes essential for nucleotide biosynthesis or, in the case of nitro-substituted imidazoles, the generation of radical species that directly damage DNA. nih.gov Furthermore, the inhibition of tRNA methyltransferase represents an indirect interference with protein synthesis, which is reliant on correctly modified tRNA. researchgate.net

Inhibition of Ergosterol Synthesis: As mentioned previously, the inhibition of lanosterol 14α-demethylase disrupts the synthesis of ergosterol, a vital component of fungal cell membranes. nih.gov The resulting depletion of ergosterol and accumulation of toxic sterol intermediates compromise membrane integrity and function, leading to fungal cell death. nih.gov

Antioxidant Activity and Free Radical Scavenging Mechanisms

Several studies have highlighted the antioxidant properties of benzimidazole derivatives, which can help mitigate cellular damage caused by oxidative stress. nih.govnih.gov Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant defenses, is implicated in numerous diseases. nih.gov

The antioxidant capacity of these compounds is often evaluated using assays such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging test. researchgate.netresearchgate.net The mechanism of action typically involves the donation of a hydrogen atom from the benzimidazole derivative to a free radical, thereby neutralizing it. This can occur through several pathways, including:

Hydrogen Atom Transfer (HAT): A direct transfer of a hydrogen atom to the radical. nih.gov

Single Electron Transfer followed by Proton Transfer (SET-PT): An initial electron transfer to the radical, followed by the transfer of a proton. nih.gov

The presence of hydroxyl (-OH) groups on the benzimidazole scaffold can significantly enhance this radical scavenging activity. researchgate.netnih.gov Additionally, some derivatives have been shown to inhibit lipid peroxidation, a key process of oxidative damage to cell membranes. nih.gov

Table 2: List of Compounds Mentioned

| Compound Name | Class/Type |

|---|---|

| N-(1H-Benzimidazol-1-ylmethyl)acetamide | Benzimidazole Derivative |

| Miconazole | Azole Antimycotic |

| 2-isopropyl-benzimidazole derivative | AT2 Receptor Ligand |

| 2-tert-butyl-benzimidazole derivative | AT2 Receptor Ligand |

| Thiazole-substituted benzimidazole | AT2 Receptor Ligand |

Anti-inflammatory Mechanisms (e.g., modulation of pro-inflammatory mediators like TNF-α, COX inhibition, bradykinin (B550075) receptor antagonism)

Scientific investigation into the specific anti-inflammatory mechanisms of N-(1H-Benzimidazol-1-ylmethyl)acetamide is an emerging area of research. While the broader class of benzimidazole derivatives has been noted for its anti-inflammatory potential, detailed studies elucidating the precise pathways modulated by this particular compound are limited. However, preliminary research and structure-activity relationship analyses of related compounds provide a foundational understanding of its potential modes of action.

Research into benzimidazole-containing acetamide (B32628) derivatives has indicated a capacity to attenuate neuroinflammation. This is a crucial aspect of their anti-inflammatory profile, as neuroinflammation is a key component of various neurodegenerative disorders. Studies on related compounds have demonstrated a reduction in the expression of key pro-inflammatory mediators.

Modulation of Pro-inflammatory Mediators:

A significant mechanism by which anti-inflammatory agents exert their effects is through the downregulation of pro-inflammatory cytokines. Tumor Necrosis Factor-alpha (TNF-α) is a pivotal cytokine involved in systemic inflammation. Research on certain benzimidazole acetamide derivatives has shown their ability to ameliorate ethanol-induced oxidative stress and neuroinflammation, a process in which TNF-α plays a significant role. While direct studies on N-(1H-Benzimidazol-1-ylmethyl)acetamide's effect on TNF-α are not extensively documented, the activity of analogous structures suggests this is a probable mechanism of action.

Cyclooxygenase (COX) Inhibition:

Non-steroidal anti-inflammatory drugs (NSAIDs) primarily function through the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins, key mediators of inflammation and pain. The benzimidazole scaffold has been recognized as a valuable pharmacophore for developing agents that target various clinical pathways, including those involving COX enzymes. Some benzimidazole derivatives have been specifically investigated for their COX inhibitory effects. For instance, certain N-(benzimidazol-1-yl methyl)-benzamide derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic activities, which are often linked to COX inhibition. Although a direct correlation between prostaglandin (B15479496) synthesis inhibition and analgesic effects is not always straightforward, it remains a significant pathway for non-opioid analgesics. The potential for N-(1H-Benzimidazol-1-ylmethyl)acetamide to inhibit COX enzymes is therefore a key area for further investigation.

Bradykinin Receptor Antagonism:

Research Findings on Related Benzimidazole Derivatives

To contextualize the potential anti-inflammatory mechanisms of N-(1H-Benzimidazol-1-ylmethyl)acetamide, the following table summarizes findings from studies on related benzimidazole derivatives.

| Derivative Class | Biological Effect | Key Mediators Modulated | Reference |

| Benzimidazole containing acetamide derivatives | Attenuation of neuroinflammation and oxidative stress | TNF-α, COX-2, NF-κB, Iba-1 | |

| N-(benzimidazol-1-yl methyl)-benzamide derivatives | Analgesic and anti-inflammatory effects | Implied COX inhibition | |

| General Benzimidazole Derivatives | Anti-inflammatory and analgesic | COX enzymes, bradykinin receptors, 5-LOX | |

| 1-Benzylbenzimidazoles | Bradykinin B(1) receptor antagonism | Bradykinin B(1) Receptor |

Structure Activity Relationship Sar Studies and Rational Design of N 1h Benzimidazol 1 Ylmethyl Acetamide Analogues

Systematic Modification of the N-(1H-Benzimidazol-1-ylmethyl)acetamide Scaffold

The systematic modification of the N-(1H-Benzimidazol-1-ylmethyl)acetamide scaffold is a cornerstone of the medicinal chemistry efforts to optimize its biological profile. This involves the synthesis and evaluation of a variety of analogues with modifications at different positions of the benzimidazole (B57391) ring, the acetamide (B32628) moiety, and the methylene (B1212753) linker. nih.gov

Substituent Effects on Biological Activity and Selectivity

The nature and position of substituents on the benzimidazole ring have a profound impact on the biological activity and selectivity of N-(1H-Benzimidazol-1-ylmethyl)acetamide analogues. nih.gov Research has shown that substitutions at the N-1, C-2, C-5, and C-6 positions of the benzimidazole nucleus can significantly influence the compound's interaction with its biological target. nih.gov

For instance, in a series of 1,2,6-trisubstituted benzimidazoles, the anti-inflammatory activity was found to be highly dependent on the nature of the substituent at the C-6 position. nih.gov Electron-donating groups at this position were generally found to enhance activity, while electron-withdrawing groups led to a decrease in potency. nih.gov Furthermore, the introduction of a benzyl (B1604629) group at the 1-position of the benzimidazole ring has been shown to enhance anti-inflammatory action. nih.gov

In another study focusing on 2-substituted N-benzyl benzimidazoles as bradykinin (B550075) B1 receptor antagonists, the introduction of an acetamide moiety resulted in a significant improvement in activity, with an IC50 value of 15 nM compared to the parent compound's IC50 of 3500 nM. nih.gov Further optimization of the substituents led to the discovery of a chloroimidazole derivative with an impressive IC50 of 0.3 nM. nih.gov

The biological properties of the benzimidazole system are strongly influenced by substitutions at the N-1 and C-2 positions, with the N-1 position being particularly important for influencing chemotherapeutic efficacy. nih.govacs.org For example, in a series of N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives, the anticancer effects showed a linear increase with the length of the alkyl chain at the N-1 position, from one to seven carbons. acs.org

A study on N,2,6-trisubstituted 1H-benzimidazole derivatives as antimicrobial and anticancer agents highlighted the importance of substituents at the N-1, C-2, and C-6 positions for biological activity. nih.gov The study found that certain substitutions at these positions led to potent antibacterial and anticancer activities. nih.govrsc.orgrsc.org

The following table summarizes the structure-activity relationships of some N-substituted benzimidazole derivatives, highlighting the impact of different substituents on their biological activity.

| Compound ID | N-1 Substituent | C-2 Substituent | C-6 Substituent | Biological Activity (IC50/MIC) | Target/Assay |

| 1d | Benzyl | 4-Nitrophenyl | Chloro | MIC: 2-16 µg/mL | Antibacterial (E. coli, S. faecalis, MSSA, MRSA) |

| 2d | Benzyl | 4-Nitrophenyl | Nitro | MIC: 2-16 µg/mL | Antibacterial (E. coli, S. faecalis, MSSA, MRSA) |

| 3s | 4-Chlorobenzyl | 4-Nitrophenyl | Chloro | MIC: 2-16 µg/mL | Antibacterial (E. coli, S. faecalis, MSSA, MRSA) |

| 4b | Benzyl | 4-Chlorophenyl | Nitro | MIC: 2-16 µg/mL | Antibacterial (E. coli, S. faecalis, MSSA, MRSA) |

| 4k | 4-Chlorobenzyl | 4-Nitrophenyl | Nitro | MIC: 8-16 µg/mL | Antifungal (C. albicans, A. niger) |

| 1d | Benzyl | 4-Nitrophenyl | Chloro | IC50: 1.84-10.28 µM | Anticancer (various cell lines) |

| 2d | Benzyl | 4-Nitrophenyl | Nitro | IC50: 1.84-10.28 µM | Anticancer (various cell lines) |

| 3s | 4-Chlorobenzyl | 4-Nitrophenyl | Chloro | IC50: 1.84-10.28 µM | Anticancer (various cell lines) |

| 4b | Benzyl | 4-Chlorophenyl | Nitro | IC50: 1.84-10.28 µM | Anticancer (various cell lines) |

| 4k | 4-Chlorobenzyl | 4-Nitrophenyl | Nitro | IC50: 1.84-10.28 µM | Anticancer (various cell lines) |

Data compiled from a study on N,2,6-trisubstituted 1H-benzimidazole derivatives. nih.govrsc.org

Isosteric Replacements and Bioisosteric Modifications

Isosteric and bioisosteric replacements are powerful strategies in drug design to modulate the physicochemical and pharmacological properties of a lead compound without drastically altering its core structure. cambridgemedchemconsulting.com In the context of N-(1H-Benzimidazol-1-ylmethyl)acetamide analogues, these strategies can be applied to various parts of the molecule to improve properties such as metabolic stability, membrane permeability, and target binding affinity. nih.gov

For example, the amide bond in the acetamide moiety is a potential site for bioisosteric replacement. nih.gov Amide bioisosteres such as 1,3,4-oxadiazoles, oxazoles, and triazoles have been successfully employed to improve the pharmacokinetic profiles of drug candidates. nih.govnih.gov In one instance, the replacement of an amide linker with a 1,3,4-oxadiazole (B1194373) in a benzimidazole derivative led to a potent and orally bioavailable DGAT-1 inhibitor. nih.gov This modification improved membrane permeability and reduced efflux, which were issues with the original amide-containing compound. nih.gov

The benzimidazole ring itself can be a subject of isosteric replacement. For example, the isosteric replacement of a thiazole (B1198619) ring with a 2-(2-pyridinyl)benzimidazole led to compounds with superior anti-inflammatory, analgesic, and antipyretic properties. mdpi.com This demonstrates that subtle changes in the heterocyclic core can lead to significant improvements in the pharmacological profile.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Potency

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. tandfonline.com These models can be used to predict the potency of novel compounds, thereby guiding the design and synthesis of more effective analogues. tandfonline.comnih.govresearchgate.net

Several QSAR studies have been conducted on benzimidazole derivatives to understand the structural requirements for various biological activities. tandfonline.comnih.govnih.govtandfonline.com For instance, a QSAR study on a series of N-substituted benzimidazole derived carboxamides with antioxidative and antiproliferative activities was performed to explore the molecular properties that have the highest influence on their biological activity. tandfonline.comnih.gov The 3D-QSAR models generated in this study helped to correlate the physicochemical properties of the compounds with their observed activities. tandfonline.com

In another study, a QSAR analysis was performed on a set of 28 benzimidazole analogues with antimicrobial activity. tandfonline.com The best QSAR model showed a good correlation between the descriptors (Topological polar surface area, H-bond acceptors, and implicit logP) and the antibacterial activity. tandfonline.com Such models are valuable tools for the rational design of new benzimidazole-based antimicrobial agents.

A QSAR study on arylidene (benzimidazol-1-yl)acetohydrazones as potential antibacterial agents revealed that hydrophobic parameters (ClogP), aqueous solubility (LogS), molar refractivity, topological polar surface area, and the number of hydrogen bond acceptors were significantly correlated with antibacterial activity. researchgate.net The developed models showed good predictive ability, which can aid in the design of more potent antibacterial compounds based on this scaffold. researchgate.net

Pharmacophore Modeling and Ligand-Based Drug Design Approaches

Pharmacophore modeling is a powerful ligand-based drug design approach that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) required for a molecule to interact with a specific biological target. youtube.comresearchgate.net This model can then be used as a 3D query to screen virtual libraries of compounds to identify new potential hits.

For benzimidazole derivatives, pharmacophore models have been developed to guide the design of inhibitors for various targets. A study on benzimidazole-based Schiff base derivatives as cholinesterase inhibitors utilized molecular docking to establish a structure-activity relationship, which is a key component of pharmacophore model development. mdpi.com

In another example, a structure-based pharmacophore analysis was used to explore the specific requirements for benzimidazole derivatives to act as RSV F protein inhibitors. nih.gov This analysis, combined with in silico ADME predictions, highlighted the potential of the benzimidazole scaffold for the rational design of novel antiviral agents. nih.gov The model identified key interactions with residues such as D486, D489, E487, and K498, which are crucial for the anchoring of the inhibitors to the protein surface. nih.gov

The development of a pharmacophore model for N-(1H-Benzimidazol-1-ylmethyl)acetamide analogues would involve the identification of common structural features among active compounds and their spatial relationships. This model could then be used to design new analogues with improved affinity and selectivity for their target.

Design of Multitarget-Directed Ligands Based on N-(1H-Benzimidazol-1-ylmethyl)acetamide Scaffold

The "one-target, one-drug" paradigm has been challenged by the complexity of many diseases, which often involve multiple biological pathways. nih.gov This has led to the emergence of multitarget-directed ligands (MTDLs), which are single molecules designed to interact with multiple targets simultaneously. nih.govnih.govnih.gov The benzimidazole scaffold, due to its versatility and ability to interact with a wide range of biological targets, is an ideal starting point for the design of MTDLs. researchgate.netnih.govnih.gov

The N-(1H-Benzimidazol-1-ylmethyl)acetamide scaffold can be used as a template to design MTDLs by incorporating pharmacophoric elements known to interact with different targets. For example, a series of benzimidazole-based hybrid molecules were designed by integrating benzimidazole (a pharmacophore for COX and LOX inhibitors) with a phthalimide (B116566) subunit (a pharmacophore for TNF-α inhibitors). nih.gov This molecular hybridization strategy resulted in compounds with multiple inhibitory effects on COX-1/2, 5-/15-LOX, and TNF-α. nih.gov

Similarly, the N-(1H-Benzimidazol-1-ylmethyl)acetamide scaffold could be functionalized with moieties known to interact with other relevant targets in a particular disease. For instance, in the context of Alzheimer's disease, the scaffold could be combined with fragments that inhibit β-secretase-1 (BACE-1) or modulate Aβ aggregation. rsc.orgmdpi.comtandfonline.com The design of such MTDLs requires a deep understanding of the SAR of the individual pharmacophores and how they can be combined to achieve the desired polypharmacological profile. nih.govnih.gov

Preclinical Efficacy and Mechanistic Validation in Non Human Biological Systems

In Vitro Efficacy in Cell-Based Assays (e.g., cytotoxicity, antiproliferative activity, antimicrobial assays)

Derivatives of the benzimidazole (B57391) acetamide (B32628) scaffold have demonstrated notable efficacy in a variety of cell-based assays. These studies are crucial for establishing the preliminary biological activity profile of new chemical entities.

Antiproliferative and Cytotoxic Activity:

The anticancer potential of benzimidazole acetamides has been evaluated against multiple human cancer cell lines. researchgate.net For instance, a series of 2-(1H-benzo[d]imidazol-2-ylthio)-N-(substituted 4-oxothiazolidin-3-yl) acetamides showed potent cytotoxicity against the human colorectal carcinoma cell line (HCT116). nih.gov In these studies, compounds were assessed for their ability to inhibit cancer cell growth, often showing greater potency than standard chemotherapeutic agents like 5-fluorouracil. nih.govresearchgate.net

One study highlighted two derivatives, compounds 5l and 5k , which were highly cytotoxic towards the HCT116 cell line, with IC₅₀ values of 0.00005 and 0.00012 µM/ml, respectively, compared to 0.00615 µM/ml for the standard drug 5-fluorouracil. nih.gov Similarly, other research on 4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamides identified compounds N9 and N18 as potent inhibitors of the same cell line, with IC₅₀ values of 5.85 µM and 4.53 µM, respectively. researchgate.net

The tables below summarize the cytotoxic activity of various benzimidazole acetamide derivatives against different cancer cell lines.

Table 1: In Vitro Cytotoxicity of Benzimidazole Acetamide Derivatives Against HCT116 Cell Line Data sourced from multiple studies on related benzimidazole acetamide analogues.

| Compound Name/ID | Structure | IC₅₀ (µM) | Reference Drug | Reference Drug IC₅₀ (µM) | Source |

|---|---|---|---|---|---|

| 2-(1H-benzo[d]imidazol-2-ylthio)-N-(4-oxo-2-phenylthiazolidin-3-yl)acetamide (5k) | Thiazolidinone derivative | 0.00012 | 5-Fluorouracil | 0.00615 | nih.gov |

| 2-(1H-benzo[d]imidazol-2-ylthio)-N-(2-(4-chlorophenyl)-4-oxothiazolidin-3-yl)acetamide (5l) | Thiazolidinone derivative | 0.00005 | 5-Fluorouracil | 0.00615 | nih.gov |

| 4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(p-tolyl)benzamide (N9) | Benzamide derivative | 5.85 | 5-Fluorouracil | 9.99 | researchgate.net |

Antimicrobial Activity:

The benzimidazole acetamide scaffold is also recognized for its broad-spectrum antimicrobial properties. nih.gov Studies have demonstrated efficacy against various Gram-positive and Gram-negative bacteria as well as fungal strains. benthamscience.comnih.gov For example, a series of N-(1H-benzimidazol-2-yl)-2-mercaptoacetamide derivatives showed significant antifungal activity, particularly against Candida species, with some compounds exhibiting greater potency than the standard drug ketoconazole. benthamscience.com

These compounds also displayed antibacterial effects. Derivatives 2a , 2c , and 2e were found to be as effective as the standard chloramphenicol (B1208) against E. coli (ATCC 35218) with a Minimum Inhibitory Concentration (MIC) of 50 µg/mL. benthamscience.com Another study involving (1H-benzimidazol-2-ylmethyl)-N-phenyl amine, a related structure, found it to be more toxic against Staphylococcus aureus (MIC = 58 μg/mL) than the standard tetracycline (B611298) (MIC = 82 μg/mL). nih.gov

The table below presents the antimicrobial activity of selected benzimidazole acetamide analogues.

Table 2: In Vitro Antimicrobial Activity (MIC, µg/mL) of Benzimidazole Acetamide Derivatives Data compiled from studies on various analogues.

| Compound Name/ID | Microbial Strain | MIC (µg/mL) | Reference Drug | Reference Drug MIC (µg/mL) | Source |

|---|---|---|---|---|---|

| N-(1H-benzimidazol-2-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide (2a) | E. coli (ATCC 35218) | 50 | Chloramphenicol | 100 | benthamscience.com |

| N-(1H-benzimidazol-2-yl)-2-(benzo[d]thiazol-2-ylthio)acetamide (2c) | E. coli (ATCC 35218) | 50 | Chloramphenicol | 100 | benthamscience.com |

| N-(1H-benzimidazol-2-yl)-2-((6-chlorobenzo[d]thiazol-2-yl)thio)acetamide (2e) | E. coli (ATCC 35218) | 50 | Chloramphenicol | 100 | benthamscience.com |

| (1H-benzimidazol-2-ylmethyl)-N-phenyl amine | S. aureus | 58 | Tetracycline | 82 | nih.gov |

| N-(1H-benzimidazol-2-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide (2a) | C. krusei (ATCC 6258) | 12.5 | Ketoconazole | 50 | benthamscience.com |

In Vivo Mechanistic Studies in Relevant Animal Models (e.g., pain models)

While extensive in vivo mechanistic data for N-(1H-Benzimidazol-1-ylmethyl)acetamide itself is lacking, studies on related derivatives provide a framework for potential pharmacodynamic effects and target engagement validation in animal models.

In vivo studies on benzimidazole derivatives often assess their biological effects by measuring changes in relevant biomarkers. In an antiproliferative study of a complex benzimidazole derivative, [N-[3-chloro-2-oxo-4-(2-hydroxyphenyl)-4-oxoazetidin-1yl]-2-(2-methyl-1H-benzimidazol-1-yl)acetamide], in tumor-bearing Swiss albino mice, researchers evaluated haematological parameters. ijpda.orgijpda.org Treatment with the compound reportedly normalized red blood cell (RBC) counts, hemoglobin (Hb) levels, and platelet counts, which were significantly reduced in the cancer control group. ijpda.orgijpda.org Furthermore, the elevated white blood cell (WBC) count observed in the control group was restored to normal levels following treatment. ijpda.orgijpda.org These haematological changes serve as pharmacodynamic biomarkers, indicating the compound's systemic effects and potential to counteract cancer-induced myelosuppression. ijpda.org

Validating that a compound interacts with its intended molecular target in a living system is a critical step. For benzimidazole derivatives, this is often initially explored through computational methods (molecular docking) and subsequently confirmed with biochemical assays.

For example, docking studies of N-benzyl-1H-benzimidazol-2-amine derivatives, which showed antileishmanial activity, were performed to understand their interaction with the enzyme arginase, a therapeutic target in Leishmania. nih.gov One compound inhibited the activity of recombinant L. mexicana arginase by 68.27%, suggesting direct target engagement. nih.gov

In the context of anticancer activity, the most potent cytotoxic derivatives from a series of 2-(1H-benzo[d]imidazol-2-ylthio)-N-(substituted 4-oxothiazolidin-3-yl) acetamides were subjected to molecular docking studies. nih.gov These studies investigated their binding efficacy to the active site of cyclin-dependent kinase-8 (CDK8), a known regulator of gene transcription implicated in cancer. nih.gov The results showed that the compounds' activity was likely due to significant interactions within the kinase's active site, primarily through hydrophobic interactions and hydrogen bonding. nih.gov Similarly, other acetamide derivatives have been docked against tRNA (Guanine37-N1)-methyltransferase, a potential target for new antibiotics, to validate their mechanism of antimicrobial action. nuph.edu.ua

Emerging Research Directions and Potential Applications for N 1h Benzimidazol 1 Ylmethyl Acetamide

Development as Chemical Probes for Novel Biological Targets

The development of chemical probes is essential for dissecting complex biological pathways and identifying new drug targets. The N-(1H-Benzimidazol-1-ylmethyl)acetamide scaffold is a promising candidate for creating such probes. Research on structurally related benzimidazole (B57391) derivatives has shown their ability to bind with high affinity to various biological targets.

For instance, different series of benzimidazole derivatives have been synthesized and shown to act as selective antagonists for cannabinoid 2 (CB2) receptors, melanin-concentrating hormone (MCH) receptors, and corticotropin-releasing factor type 1 (CRF1) receptors. nih.gov Specifically, a derivative with a piperidinylphenyl acetamide (B32628) group at the 1-position displayed a potent MCH receptor 1 (MCH-R1) binding affinity with an IC50 of 1 nM. nih.gov Furthermore, related heterocyclic acetamide compounds have been developed as radiolabeled probes for positron emission tomography (PET) imaging. A notable example is [18F]EF5, a 2-nitroimidazole (B3424786) derivative with an N-pentafluoropropyl-acetamide side chain, used to image hypoxic cells in tumors. nih.gov

These findings suggest that N-(1H-Benzimidazol-1-ylmethyl)acetamide could be systematically modified to develop probes for new biological targets. Future research could focus on:

Fluorophore/Biotin (B1667282) Conjugation: Attaching fluorescent dyes or biotin tags to the acetamide or benzimidazole ring to facilitate visualization and affinity purification of target proteins.

Radiolabeling: Introducing isotopes like ¹⁸F, ¹¹C, or ³H to create novel PET or autoradiography probes for in vivo imaging of specific enzymes or receptors.

Target Identification: Utilizing the compound in chemoproteomic studies to pull down and identify previously unknown binding partners, thereby uncovering novel mechanisms and therapeutic avenues. Docking studies on related compounds have suggested potential targets like tRNA (guanine37-N1)-methyltransferase, indicating a path for computational screening to identify likely protein partners. nuph.edu.ua

Applications in Material Science and Coordination Chemistry (e.g., corrosion inhibitors, metal complexes)

The heteroatoms (nitrogen and oxygen) and the aromatic system in N-(1H-Benzimidazol-1-ylmethyl)acetamide make it highly suitable for applications in material science, particularly as a corrosion inhibitor and as a ligand in coordination chemistry.

Corrosion Inhibitors: Organic compounds containing nitrogen, sulfur, and oxygen are effective corrosion inhibitors for metals in acidic environments. uitm.edu.my Benzimidazole derivatives, in particular, have demonstrated significant promise in protecting mild steel. uitm.edu.myresearchgate.net These molecules function by adsorbing onto the metal surface, forming a protective film that blocks active corrosion sites. uitm.edu.myrsc.org Studies on related N-heterocyclic compounds have shown high inhibition efficiencies. For example, N,N'-Bis[(benzimidazol-1-yl)ethyl]-4-methylbenzenesulfonamide provided up to 100% inhibition efficiency for mild steel in 1 M HCl. uitm.edu.my The adsorption process can involve both physical (electrostatic) and chemical (chemisorption) interactions between the inhibitor's lone pair electrons and π-electrons and the metal's vacant d-orbitals. uitm.edu.my

| Inhibitor Compound | Metal/Alloy | Medium | Max Inhibition Efficiency (%) | Reference |

| N,N'-Bis[(benzimidazol-1-yl)ethyl]-4-methylbenzenesulfonamide | Mild Steel | 1 M HCl | 100 | uitm.edu.my |

| N-{2-[2-(5-methyl-1H-pyrazol-3-yl)acetamido]-phenyl}benzamide | C38 Steel | 1 M HCl | 90.2 | nih.govacs.org |

| 1-(2-pyridinyl)-2-(hydroxyphenyl) benzimidazoles | API 5L X52 | 1 M HCl | >80 | researchgate.net |

| Quinoxalinyl-dihydropyrazolyl-phenyl-methanesulfonamides | Mild Steel | 1 M HCl | Not specified | rsc.org |

Coordination Chemistry: The nitrogen atoms of the benzimidazole ring are excellent donors for coordinating with metal ions, leading to the formation of stable metal complexes. e-journals.inrsc.orgresearchgate.net Research has demonstrated the synthesis and characterization of various metal complexes with benzimidazole-based ligands. For instance, a ligand closely related to the title compound, 1-[(1H-benzimidazol-1-yl)methyl]-1H-1,2,4-triazole, forms a dinuclear complex with silver(I), where each silver ion is coordinated by nitrogen atoms from two different ligand molecules. nih.gov Other studies have successfully synthesized Co(II), Ni(II), Cu(II), and Zn(II) complexes, which exhibit diverse geometries such as tetrahedral and square planar. e-journals.innih.gov The acetamide group in N-(1H-Benzimidazol-1-ylmethyl)acetamide introduces an additional potential coordination site through its carbonyl oxygen, allowing it to act as a bidentate or even tridentate ligand, potentially forming highly stable chelate structures with metal ions.

| Ligand | Metal Ion(s) | Resulting Geometry/Complex Type | Reference |

| N-(1H-benzimidazol-2-yl)-2-mercaptoacetamide | Co(II), Ni(II), Zn(II) | Tetrahedral | e-journals.in |

| N-(1H-benzimidazol-2-yl)-2-mercaptoacetamide | Cu(II) | Square Planar | e-journals.in |

| 1-[(1H-benzimidazol-1-yl)methyl]-1H-1,2,4-triazole | Ag(I) | Dinuclear, nearly linear | nih.gov |

| 1H-anthra[1,2-d]imidazol-6,11-dione-2-[2-hydroxyphenyl] | Co(II), Ni(II), Cd(II) | Dimeric, hexa-coordinated | rsc.org |

| 1H-benzimidazole-2-yl hydrazones | Cu(II) | 1:1 Ligand-Metal Complex | nih.gov |

Future work in this area could involve synthesizing and characterizing novel metal-organic frameworks (MOFs) or coordination polymers using N-(1H-Benzimidazol-1-ylmethyl)acetamide as a building block, exploring their potential in catalysis, gas storage, or as luminescent materials.

Integration into Hybrid Molecules and Conjugates

A powerful strategy in drug discovery is molecular hybridization, which involves covalently linking two or more pharmacophores to create a single hybrid molecule with potentially improved affinity, selectivity, or a multi-target profile. The N-(1H-Benzimidazol-1-ylmethyl)acetamide structure is an ideal scaffold for such integration.

Researchers have successfully created various benzimidazole hybrids with enhanced biological activities. nih.gov